2,3-Diaminopyrazine
Overview
Description
Synthesis Analysis
The synthesis of diaminopyrazine derivatives involves various strategies, including multicomponent reactions and nucleophilic aromatic substitution. For example, the Groebke multicomponent reaction followed by nucleophilic aromatic substitution with ammonia has been employed for the synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines, showcasing the versatility of diaminopyrazine frameworks in synthesizing potential kinase inhibitors (Guasconi et al., 2011). Another example includes the condensation of 3,4-diaminopyridine with β-keto sulfoxides to produce 2-arylpyrido[3,4-b]pyrazine derivatives (Kano & Yuasa, 1983).
Molecular Structure Analysis
The crystal and molecular structure of diaminopyrazine derivatives reveal interesting features. For instance, 2,5-diamino-3,6-dichloropyrazine exhibits a nearly planar amine group and forms a ribbon through hydrogen-bond interactions within the crystal, highlighting the significance of molecular geometry in dictating the solid-state arrangement of these compounds (Barclay et al., 1998).
Chemical Reactions and Properties
Diaminopyrazine derivatives undergo various chemical reactions that modify their structure and enhance their application potential. For instance, they have been used as precursors in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives through a novel multi-component synthesis (Shaabani et al., 2007).
Physical Properties Analysis
The physical properties of diaminopyrazine derivatives, such as their crystal structure and hydrogen bonding patterns, are crucial for understanding their stability, solubility, and potential applications. The synthesis and crystal structure of 2,6-diamino-3,5-dinitropyrazine-1-oxide, for example, provide insights into the compound's stability and reactivity (Zhao & Liu, 2013).
Chemical Properties Analysis
The chemical properties of diaminopyrazine derivatives, including their reactivity with different reagents and their ability to form various functionalized compounds, are of significant interest. The preparation of novel 3,5-diaminopyrazole, pyrazolo-[1,5-a][1,3,5]triazine, and pyrazolo[1,5-a]-pyrimidine derivatives containing sulfonamidomoieties illustrates the diverse chemical behavior of these compounds (El-Gaby et al., 2002).
Scientific Research Applications
Antiproliferative Activity in Cancer Treatment : 2,3-Diaminophenazine, a derivative of 2,3-Diaminopyrazine, has been used to synthesize compounds with significant inhibitory effects on the proliferation of human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).
Photophysical Properties for Halochromism Studies : Quinoxaline and pyridopyrazine derivatives, including those derived from 2,3-Diaminopyrazine, exhibit interesting photophysical properties such as halochromism, which is the color change of a substance due to pH changes (Thirumurugan, Muralidharan, & Perumal, 2009).
Fluorescent Probes for Copper (II) Ion Detection : 2,3-Diaminophenazine is employed in the creation of fluorescent probes for the selective detection of copper ions in aqueous medium, with applications in environmental and biological systems (Udhayakumari, Velmathi, Sung, & Wu, 2014).
Fluorescent Tracer Agents for Glomerular Filtration Rate Measurement : Derivatives of 2,3-Diaminopyrazine have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds exhibit favorable clearance properties and are promising for clinical use in real-time point-of-care monitoring of GFR (Rajagopalan et al., 2011).
Synthesis of Quinoxalines and Pyrazine Derivatives : Research shows efficient methods to produce 2,3-disubstituted quinoxalines and pyrazine derivatives using 2,3-diaminopyridine, demonstrating the chemical versatility of 2,3-Diaminopyrazine (Yadav, Reddy, Premalatha, & Shankar, 2008).
Herbicide and Pesticide Potential : Pyrazine-2,3-dicarbonitrile derivatives, formed from reactions involving 2,3-diaminopyrazine, have potential as herbicides and pesticides (Üngören, Dilekoğlu, & Koca, 2013).
Antibacterial Properties : Certain derivatives synthesized from 2,3-diaminopyrazine have shown effective antibacterial properties against microbes such as Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrazine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFSXVAFGILCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300903 | |
Record name | 2,3-Diaminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminopyrazine | |
CAS RN |
13134-31-1 | |
Record name | 13134-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diaminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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